Trimecaine-d10 Hydrochloride
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Overview
Description
Trimecaine-d10 Hydrochloride: is a deuterated form of trimecaine hydrochloride, which is an organic compound used primarily as a local anesthetic and antiarrhythmic agent. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimecaine due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimecaine-d10 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of deuterated mesidine (2,4,6-trimethylphenylamine-d9).
Acylation: The deuterated mesidine is reacted with chloroacetyl chloride to form deuterated chloroacetmesidide.
Amination: The deuterated chloroacetmesidide is then treated with diethylamine to yield deuterated diethylaminoacetmesidide.
Hydrochloride Formation: Finally, the deuterated diethylaminoacetmesidide is converted to this compound by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure consistent reaction conditions and high yield.
Solvent Recovery: Implementing solvent recovery systems to minimize waste and reduce production costs.
Purification: Employing crystallization and recrystallization techniques to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trimecaine-d10 Hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry:
Isotopic Labeling Studies: Used to study the metabolic pathways and pharmacokinetics of trimecaine.
Analytical Chemistry: Employed as an internal standard in mass spectrometry.
Biology:
Cellular Studies: Used to investigate the effects of local anesthetics on cellular ion channels and membrane permeability.
Medicine:
Pharmacokinetics: Helps in understanding the distribution, metabolism, and excretion of trimecaine in the body.
Drug Development: Aids in the development of new anesthetic drugs with improved efficacy and safety profiles.
Industry:
Quality Control: Used in the quality control of pharmaceutical formulations containing trimecaine.
Mechanism of Action
Mechanism: Trimecaine-d10 Hydrochloride, like its non-deuterated counterpart, works by decreasing the permeability of the neuronal cell membrane to sodium ions. This action inhibits the initiation and conduction of nerve impulses, leading to a local anesthetic effect.
Molecular Targets and Pathways:
Sodium Channels: The primary target is the voltage-gated sodium channels on the neuronal cell membrane.
Pathways: The inhibition of sodium influx prevents depolarization and propagation of action potentials, resulting in anesthesia.
Comparison with Similar Compounds
Lidocaine Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine Hydrochloride: A longer-acting local anesthetic used in various surgical procedures.
Mepivacaine Hydrochloride: Similar to trimecaine but with a slightly different pharmacokinetic profile.
Uniqueness:
Deuteration: The deuterated form, Trimecaine-d10 Hydrochloride, offers unique advantages in research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies.
Pharmacokinetics: The deuterated compound may exhibit slightly different pharmacokinetic properties, providing insights into the metabolism and excretion of trimecaine.
Properties
CAS No. |
1346603-63-1 |
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Molecular Formula |
C15H25ClN2O |
Molecular Weight |
294.88 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |
InChI Key |
KOOGJYYOMPUGCW-JFIZAEKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=C(C=C1C)C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Synonyms |
2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |
Origin of Product |
United States |
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